2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-CL-PH)-2-OXOETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PH)-4-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the quinoline carboxylate family. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CL-PH)-2-OXOETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PH)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the carboxylate group: This step often involves esterification or amidation reactions.
Substitution reactions: Chlorination and alkylation reactions are used to introduce the 4-chlorophenyl and 4-propylcyclohexyl groups, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the alkyl side chains.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases such as cancer, infections, or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline carboxylates: Other members of this family with similar structures and properties.
Chloro-substituted aromatics: Compounds with similar substitution patterns on aromatic rings.
Cyclohexyl derivatives: Compounds with cyclohexyl groups that may exhibit similar steric and electronic effects.
Uniqueness
The uniqueness of 2-(4-CL-PH)-2-OXOETHYL 6-ME-2-(4-(4-PROPYLCYCLOHEXYL)PH)-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups and substitution patterns, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C34H34ClNO3 |
---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C34H34ClNO3/c1-3-4-23-6-8-24(9-7-23)25-10-12-26(13-11-25)32-20-30(29-19-22(2)5-18-31(29)36-32)34(38)39-21-33(37)27-14-16-28(35)17-15-27/h5,10-20,23-24H,3-4,6-9,21H2,1-2H3 |
InChI Key |
LGBIYGUSJIBACY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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